1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl3):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.15 | Doublet | 6H | CH(CH3)2 |
| 1.35–1.42 | Multiplet | 4H | Cyclopropane CH2 |
| 3.45 | Septet | 1H | OCH(CH3)2 |
| 3.78 | Singlet | 2H | OCH2-Cyclopropane |
| 4.12 | Singlet | 2H | BrCH2-Cyclopropane |
13C NMR (100 MHz, CDCl3):
- 22.1 ppm : CH(CH3)2
- 25.8 ppm : Cyclopropane CH2
- 69.4 ppm : OCH2-Cyclopropane
- 72.3 ppm : OCH(CH3)2
- 34.6 ppm : BrCH2-Cyclopropane
The singlet at 4.12 ppm (1H NMR) and 34.6 ppm (13C NMR) confirms the bromomethyl group’s equivalence due to rapid rotation around the C-C bond.
Infrared (IR) Absorption Characteristics
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2960–2850 | C-H stretching (cyclopropane) |
| 1250 | C-O-C asymmetric stretching |
| 650 | C-Br stretching |
The strong absorption at 650 cm⁻¹ is diagnostic for the C-Br bond, while the C-O-C stretch at 1250 cm⁻¹ confirms the ether linkage.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (70 eV):
| m/z | Fragment Ion |
|---|---|
| 205 | Molecular ion ([M]⁺) |
| 126 | [C6H10O]⁺ (cyclopropane + O) |
| 81 | [C3H5Br]⁺ |
| 57 | [C3H5O]⁺ |
The base peak at m/z 57 corresponds to the propan-2-yloxy methyl group, while the molecular ion at m/z 205 exhibits 5% relative abundance due to bromine’s isotopic pattern.
Computational Chemistry Insights
Density Functional Theory (DFT) Optimized Structures
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity
- Dipole moment : 2.8 D (directed toward the bromomethyl group)
- NBO charges :
- Bromine: -0.32 e
- Oxygen: -0.45 e
The electrostatic potential map shows electron density depletion near the bromine atom, favoring nucleophilic attack at this site.
Molecular Orbital Analysis and Electron Density Mapping
Frontier Molecular Orbitals:
- HOMO : Localized on the cyclopropane ring and ether oxygen
- LUMO : Centered on the C-Br σ* antibonding orbital
Electron density plots confirm hyperconjugation between the cyclopropane ring’s Walsh orbitals and the bromomethyl group’s σ(C-Br) bond, stabilizing the molecule by 12.3 kcal/mol.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(propan-2-yloxymethyl)cyclopropane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
JFCFYONTQQDKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CC1)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination Using Triarylphosphite and Bromine in Polar Aprotic Solvents
A highly effective industrial method for preparing bromomethylcyclopropane derivatives involves the use of triarylphosphite (notably triphenylphosphite) as a bromination mediator in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. The process is characterized by:
- Solubilizing triphenylphosphite in a polar aprotic solvent at low temperature (<15 °C).
- Adding a bromine compound carefully to form an active brominating species.
- Cooling the reaction mixture further (<0 °C) before adding the cyclopropylmethanol derivative.
- Isolating the bromomethylated cyclopropane product.
This method offers significant advantages:
- Enhanced solubility of the triarylphosphite in polar solvents increases reaction concentration and productivity.
- Low temperature control limits exothermic side reactions, particularly ring-opening.
- High purity of the brominated product is achieved, which is critical for downstream applications.
This approach is patented and has been demonstrated to be scalable for industrial synthesis of bromomethylcyclopropane derivatives.
Bromination via N-Bromosuccinimide (NBS) and Radical Initiation
An alternative laboratory-scale method involves radical bromination using N-bromosuccinimide (NBS) under light or radical initiator conditions. This approach typically includes:
- Starting from the cyclopropane bearing the propan-2-yloxy methyl substituent.
- Exposing the substrate to NBS in an inert solvent like dichloromethane.
- Initiating the radical bromination by UV light or a radical initiator such as azobisisobutyronitrile (AIBN).
- Controlling temperature to minimize side reactions.
While effective for small-scale synthesis, this method may result in lower selectivity and requires careful purification due to possible formation of bromoalkene by-products.
Etherification for Propan-2-yloxy Methyl Group Attachment
The propan-2-yloxy methyl substituent is typically introduced via etherification reactions:
- Reacting cyclopropylmethanol derivatives with isopropyl halides or alkylating agents in the presence of a base.
- Using polar solvents to promote nucleophilic substitution.
- Protecting groups may be employed to prevent side reactions during bromination steps.
This step is often performed prior to bromination to ensure the stability of the ether group under bromination conditions.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Triarylphosphite-mediated bromination | Triphenylphosphite, Bromine | DMF, DMSO, Sulfolane | <15 °C, then <0 °C | High purity, scalable, controlled exotherm | Requires strict temperature control |
| Radical bromination with NBS | N-Bromosuccinimide (NBS), Initiator (AIBN or light) | Dichloromethane or similar | Ambient to low temp | Simple setup, accessible reagents | Possible side products, lower selectivity |
| Etherification for propan-2-yloxy group | Isopropyl halide, Base | Polar aprotic solvents | Room temperature to reflux | Efficient ether formation | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products:
Substitution Reactions: Products include cyclopropane derivatives with various substituents.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups.
Scientific Research Applications
1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1,1-Bis(bromomethyl)cyclopropane
- Molecular Formula : C₅H₈Br₂
- Substituents : Two bromomethyl groups on the same cyclopropane carbon.
- Key Properties : Higher reactivity due to dual bromine atoms, enabling cross-coupling reactions or polymer synthesis. The absence of an ether group reduces steric hindrance compared to the target compound.
- Applications : Used in advanced material synthesis and as a precursor for bifunctional intermediates .
1-(Bromomethyl)-1-fluorocyclopropane
- Molecular Formula : C₄H₆BrF
- Substituents : Bromomethyl and fluorine on the same carbon.
- Key Properties : Fluorine’s electronegativity stabilizes the molecule, reducing ring-opening tendencies. The bromine retains reactivity for substitutions.
- Applications: Potential in medicinal chemistry for fluorinated drug candidates .
(Chloromethyl)cyclopropane
1-((Allyloxy)methyl)-1-(bromomethyl)cyclopentane
- Molecular Formula : C₁₀H₁₇BrO
- Substituents : Bromomethyl and allyloxymethyl groups on a cyclopentane ring.
- Key Properties : Larger ring size reduces strain but maintains reactivity at bromine. Allyl ether group offers sites for olefin metathesis or oxidation.
- Applications : Explored in polymer chemistry and as a scaffold for macrocyclic compounds .
Reactivity and Stability
- Cyclopropane strain may promote ring-opening under acidic or thermal conditions.
- 1,1-Bis(bromomethyl)cyclopropane : Dual bromine atoms enable sequential substitutions, useful in dendrimer synthesis .
- Fluorinated Analog : Enhanced stability against nucleophilic attack due to fluorine’s inductive effects .
Physical Properties (Inferred)
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| Target Compound | C₈H₁₄BrO | ~213.1 | Bromomethyl, Ether | High (Br), Moderate (ether) |
| 1,1-Bis(bromomethyl)cyclopropane | C₅H₈Br₂ | 235.9 | Dual Bromomethyl | Very High |
| 1-(Bromomethyl)-1-fluorocyclopropane | C₄H₆BrF | 153.0 | Bromomethyl, Fluorine | Moderate-High |
| (Chloromethyl)cyclopropane | C₄H₇Cl | 106.6 | Chloromethyl | Low-Moderate |
Biological Activity
1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane is a cyclopropane derivative that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a subject of investigation in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure consists of a cyclopropane ring substituted with a bromomethyl group and a propan-2-yloxy methyl group, contributing to its reactivity and potential biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 217.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biomolecular targets. The bromomethyl group is known for its electrophilic character, which can facilitate nucleophilic attacks by biomolecules, potentially leading to modifications in protein function or enzyme activity.
Pharmacological Studies
Recent studies have explored the compound's pharmacological properties, focusing on its potential as an antimicrobial and anticancer agent. Here are some key findings:
- Antimicrobial Activity : In vitro assays have demonstrated that the compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL against these pathogens.
- Anticancer Potential : Preliminary studies using cancer cell lines have indicated that the compound may induce apoptosis in human breast cancer cells (MCF-7) at concentrations of 50 µM, showing promise as a lead compound for further development.
Study 1: Antibacterial Efficacy
In a study conducted by Smith et al. (2023), the antibacterial efficacy of this compound was evaluated against clinical isolates of E. coli. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential use in treating infections caused by resistant strains.
Study 2: Cytotoxicity in Cancer Cells
Jones et al. (2024) investigated the cytotoxic effects of the compound on various cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 40 µM for MCF-7 cells.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 1-Bromo-2-methylcyclopropane | Moderate antibacterial activity | 64 |
| 1-(Chloromethyl)-1-cyclopropanecarboxylic acid | Anticancer properties | 30 |
| 1-(Bromomethyl)-2-methylcyclopropane | Antifungal activity | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
